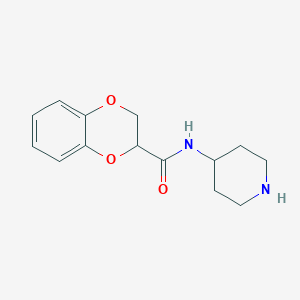
N-Phenyl-N-propionylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-N-propionylglycine (NPPG) is a chemical compound that belongs to the class of N-acylated amino acids. It is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. NPPG has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of N-Phenyl-N-propionylglycine is not fully understood, but it is believed to modulate the activity of the NMDA receptor. N-Phenyl-N-propionylglycine has been shown to inhibit the binding of glycine to the NMDA receptor, which leads to a decrease in the activity of the receptor. This modulation of the NMDA receptor activity has been implicated in the potential therapeutic effects of N-Phenyl-N-propionylglycine.
Biochemical and Physiological Effects:
N-Phenyl-N-propionylglycine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. N-Phenyl-N-propionylglycine has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using N-Phenyl-N-propionylglycine in lab experiments is its relative ease of synthesis. N-Phenyl-N-propionylglycine is also relatively stable and can be stored for long periods of time. However, one of the limitations of using N-Phenyl-N-propionylglycine in lab experiments is its potential toxicity. N-Phenyl-N-propionylglycine has been shown to have toxic effects on certain cell types, and caution should be taken when handling and using the compound in lab experiments.
未来方向
There are several future directions for the study of N-Phenyl-N-propionylglycine. One area of research could be the potential therapeutic applications of N-Phenyl-N-propionylglycine in the treatment of inflammatory diseases. Another area of research could be the development of more selective NMDA receptor modulators that have fewer side effects than N-Phenyl-N-propionylglycine. Additionally, further studies could be conducted to better understand the mechanism of action of N-Phenyl-N-propionylglycine and its effects on the NMDA receptor.
Conclusion:
N-Phenyl-N-propionylglycine is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. While there are potential therapeutic applications for N-Phenyl-N-propionylglycine, caution should be taken when handling and using the compound in lab experiments. Further studies are needed to better understand the potential therapeutic applications of N-Phenyl-N-propionylglycine and its mechanism of action.
合成方法
N-Phenyl-N-propionylglycine is synthesized by the reaction of phenylacetyl chloride with glycine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain the final product. The synthesis of N-Phenyl-N-propionylglycine is relatively simple and can be performed in a laboratory setting.
科学研究应用
N-Phenyl-N-propionylglycine has been extensively studied for its potential use in various scientific research applications. It has been shown to have a variety of biochemical and physiological effects, including its ability to modulate the activity of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
属性
IUPAC Name |
2-(N-propanoylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-10(13)12(8-11(14)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACAMAAPZSEVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-propionylglycine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)
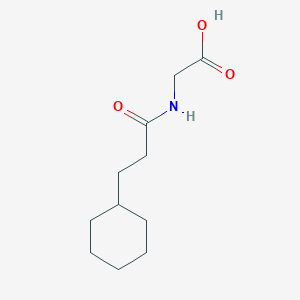
![2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)
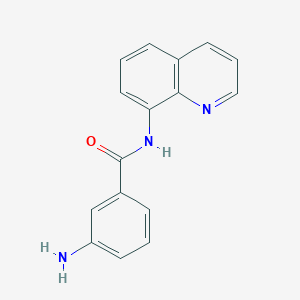

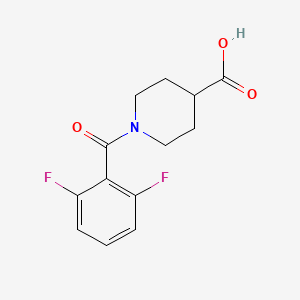

![3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid](/img/structure/B7459966.png)
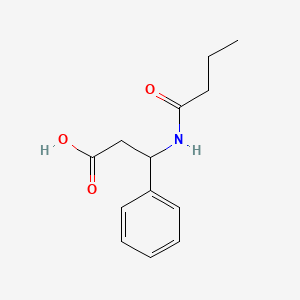

![3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline](/img/structure/B7460000.png)
![5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid](/img/structure/B7460004.png)
